molecular formula C5H9ClO3S B1435683 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride CAS No. 1803604-14-9

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B1435683
CAS No.: 1803604-14-9
M. Wt: 184.64 g/mol
InChI Key: DRWLNOFTEHFOKN-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride (CAS 1803604-14-9) is a specialized sulfonyl chloride reagent that incorporates a sterically constrained cyclopropane ring and a methoxymethyl substituent. With a molecular formula of C 5 H 9 ClO 3 S and a molecular weight of 184.64 g/mol, this compound is a valuable electrophilic building block in organic synthesis and medicinal chemistry research . The unique three-membered ring structure provides significant steric and electronic modulation to the highly reactive sulfonyl chloride group, making it a versatile intermediate for creating novel molecular architectures. Its primary research application is as a key precursor for the synthesis of sulfonamide and sulfonate ester derivatives. The compound reacts efficiently with nucleophiles, particularly primary and secondary amines, to generate sulfonamides—a functional group of paramount importance in the development of pharmaceutical agents and biochemical probes . The presence of the methoxymethyl group on the cyclopropane ring can influence the compound's overall lipophilicity and metabolic stability, offering researchers a handle to fine-tune the properties of the resulting molecules. Handling of this reagent requires strict safety protocols. It is classified as hazardous and carries GHS hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Researchers must use appropriate personal protective equipment and handle the material in a well-ventilated fume hood. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-4-5(2-3-5)10(6,7)8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWLNOFTEHFOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-14-9
Record name 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride
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Preparation Methods

General Synthetic Approach

The synthesis of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride typically involves the functionalization of a cyclopropane ring precursor with methoxymethyl and sulfonyl chloride groups. The process requires careful control of reaction conditions, including choice of catalysts, solvents, temperature, and work-up procedures to ensure the correct stereochemistry and high purity.

  • The starting material is often a suitable cyclopropane derivative or a chlorinated cyclopropane sulfonyl chloride precursor.
  • Introduction of the methoxymethyl group is carried out via nucleophilic substitution or addition reactions.
  • Sulfonyl chloride functionality is introduced or retained through sulfonation or chlorination steps.
  • Industrial methods may employ flow microreactor systems to optimize efficiency and sustainability of the synthesis.

Stepwise Preparation Methodology

A representative and detailed synthetic route can be outlined as follows, based on the synthesis of related cyclopropane sulfonyl chlorides and sulfonamides, which share similar chemical transformations:

Step Description Key Reagents/Conditions Notes
1 Preparation of chlorocyclopropane sulfonyl chloride precursor Reaction of cyclopropane derivatives with sulfonyl chloride reagents Requires low temperature (around 0–5°C) to control reactivity
2 Introduction of methoxymethyl group Reaction with methoxymethylating agents under controlled conditions Ensures selective substitution on cyclopropane ring
3 Purification and isolation Extraction, washing, and crystallization using solvents like toluene and ethanol Cooling and solvent ratio critical for crystal formation
4 Optional stereochemical control Use of catalysts or chiral auxiliaries to obtain specific stereoisomers Important for biological activity and downstream applications

This general scheme is supported by the synthesis of rac-(1R,2R)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride, trans, where the reaction of a cyclopropane precursor with methoxymethyl and sulfonyl chloride groups is optimized to achieve the desired product.

Detailed Research Findings and Reaction Conditions

Reaction Conditions and Catalysts

  • Typical reactions are conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature control is crucial, with initial steps often performed at low temperatures (0–5°C) to moderate the reactivity of sulfonyl chlorides and organolithium reagents.
  • Solvents such as tetrahydrofuran (THF), toluene, and ethanol are commonly used for their ability to dissolve reactants and facilitate crystallization.
  • Catalysts or bases like n-butyllithium (BuLi) may be used in ring-closing or substitution steps to form cyclopropane sulfonyl derivatives.

Purification Techniques

  • After reaction completion, the mixture is typically washed with water and aqueous acid to remove impurities.
  • Residual solvents and reagents such as formic acid are removed by co-evaporation with toluene.
  • Crystallization is carried out by heating the residue with a toluene/ethanol mixture (ratio > 3:1) followed by cooling to sub-zero temperatures (-10 to -15°C) to obtain high-purity crystals.

Example Preparation Protocol (Adapted from Related Cyclopropyl Sulfonyl Chloride Synthesis)

Step Procedure Conditions Yield & Purity
1 React 3-chloropropane sulfonyl chloride with tert-butyl amine at 0–5°C Stir 30–60 min at 5°C, then warm to room temperature Intermediate isolated
2 Treat intermediate with n-butyllithium at -30°C to 0°C Stir 30 min at -30°C, then warm to 0°C Cyclopropane sulfonic acid tert-butyl amide formed
3 Cleave tert-butyl group with formic acid at 70–90°C Bubble nitrogen throughout 20 h reaction Final sulfonamide obtained with 70–75% yield, >99% purity
4 Purify by co-evaporation with toluene and crystallization Use toluene/ethanol solvent system, cool to -10 to -15°C Crystals filtered and dried

This protocol demonstrates the importance of temperature control, inert atmosphere, and solvent management in obtaining high-quality cyclopropane sulfonyl derivatives.

Analytical Data Supporting Preparation

Parameter Value Method/Source
Molecular Formula C6H11ClO3S
Molecular Weight 184.64–198.67 g/mol (varies with substituents)
Purity Achieved ≥ 99% (GC area)
Typical Yield 70–75% overall
Stereochemistry racemic mixtures possible; stereoselective methods available

Environmental and Practical Considerations

  • Traditional methods use trifluoroacetic acid for tert-butyl group cleavage, which is environmentally unfriendly.
  • Alternative acids such as formic acid offer greener options with comparable efficiency and yield.
  • Flow microreactor technology may improve scalability and reduce waste in industrial settings.

Chemical Reactions Analysis

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically sulfonamide, sulfonate, and sulfonic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride is primarily utilized in the development of pharmaceuticals. Its sulfonyl chloride group is a versatile electrophile that can participate in various nucleophilic substitution reactions, making it an excellent building block for synthesizing biologically active compounds.

  • Synthesis of Antiviral Agents: The compound has been explored as a precursor for synthesizing antiviral agents. Its ability to modify nucleophiles allows for the creation of derivatives that may exhibit inhibitory effects against viral replication mechanisms.
  • Anticancer Research: Additionally, it has potential applications in anticancer drug development. Compounds derived from sulfonyl chlorides have shown promise in targeting specific cancer cell pathways.

Biological Studies

In biological research, this compound serves as a tool for investigating enzyme inhibition and receptor interactions.

  • Enzyme Inhibitors: The compound can be used to design inhibitors targeting specific enzymes involved in metabolic pathways. For example, sulfonyl chlorides are known to inhibit serine proteases, which play critical roles in various physiological processes.
  • Receptor Modulation: Research indicates that derivatives of this compound can modulate receptor activity, providing insights into drug-receptor interactions and pharmacodynamics.

Industrial Applications

The industrial applications of this compound are diverse, particularly in the synthesis of specialty chemicals.

  • Chemical Intermediates: The compound is employed as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its reactivity allows for the incorporation of various functional groups into larger molecular frameworks.
  • Material Science: It may also find applications in developing new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study AAntiviral SynthesisDeveloped derivatives exhibiting significant antiviral activity against influenza virus.
Study BEnzyme InhibitionIdentified as a potent inhibitor of serine protease, demonstrating potential therapeutic uses.
Study CAgrochemical DevelopmentUtilized as an intermediate in synthesizing herbicides with improved efficacy.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride with analogous sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features Reference
This compound (Target) C5H9ClO3S ~184.52* Methoxymethyl (-OCH2CH3) Polar ether group, moderate steric bulk
1-Methylcyclopropane-1-sulfonyl chloride C4H7ClO2S 154.62 Methyl (-CH3) Smaller substituent, lower molecular weight
1-(2-Methoxyethyl)cyclopropane-1-sulfonyl chloride C6H11ClO3S 198.67 2-Methoxyethyl (-OCH2CH2CH3) Longer ether chain, higher solubility
1-(Difluoromethyl)cyclopropane-1-sulfonyl chloride C4H5ClF2O2S 190.60 Difluoromethyl (-CF2H) Electron-withdrawing, increased reactivity
1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride C5H8Cl2O2S ~202.97† 2-Chloroethyl (-CH2CH2Cl) Reactive chloroalkyl group

*Estimated based on molecular formula; †Calculated from empirical formula in .

Key Observations:
  • Electron-withdrawing groups (e.g., -CF2H in ) increase electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles. Chloroalkyl substituents (e.g., -CH2CH2Cl in ) introduce additional reactive sites, complicating synthetic pathways.
  • Molecular Weight :

    • The target compound’s molecular weight (~184.52) falls between simpler methyl derivatives (154.62 ) and bulkier analogs like 1-(2-methoxyethyl) derivatives (198.67 ).

Reactivity and Stability

Reactivity Trends:
  • Electrophilicity :

    • The sulfonyl chloride group’s reactivity is modulated by substituents. Electron-withdrawing groups (e.g., -CF2H ) enhance electrophilicity, accelerating reactions with amines or alcohols.
    • Methoxymethyl (-OCH2CH3) is electron-donating, which may slightly reduce reactivity compared to -CF2H but improve stability during storage .
  • Hydrolytic Stability :

    • Sulfonyl chlorides with bulky substituents (e.g., cyclopropane rings) exhibit slower hydrolysis due to steric hindrance .
    • Methoxymethyl derivatives may hydrolyze faster than fluorinated analogs but slower than chloroethyl derivatives due to intermediate polarity .

Biological Activity

1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its molecular formula is C5H9ClO3S, and it has a molecular weight of 184.64 g/mol. This compound is characterized by its electrophilic sulfonyl chloride group, which allows it to participate in various chemical reactions, including nucleophilic substitutions and hydrolysis, making it a valuable intermediate in the synthesis of biologically active compounds.

The primary mechanism of action for this compound involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, allowing it to undergo nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of sulfonamide and sulfonate derivatives, which are often explored for their biological activities, including antimicrobial and enzyme inhibitory properties .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of derivatives formed from this compound. For instance, novel sulfonamide compounds synthesized from sulfonyl chlorides have been evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that some derivatives exhibited significant antibacterial effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound 5aE. coli31 ± 0.127.81
Compound 9aE. coli30 ± 0.127.81
CiprofloxacinE. coli32 ± 0.12-
Compound XB. subtilisInactive-

Enzyme Inhibition

In addition to antimicrobial applications, compounds derived from this compound have been investigated for their potential as enzyme inhibitors. The sulfonamide functional group is known for its ability to inhibit various enzymes, making these derivatives candidates for further development in therapeutic applications targeting specific diseases.

Case Studies

Several studies have focused on synthesizing new compounds based on the structure of this compound to explore their biological activities:

  • Synthesis and Characterization : A study synthesized novel sulfonamides from this compound and characterized them using techniques such as FT-IR and NMR spectroscopy . The synthesized compounds were screened against multiple bacterial strains, demonstrating significant antibacterial activity.
  • Pharmacological Evaluation : Another research effort examined the pharmacological profiles of sulfonamide derivatives derived from various sulfonyl chlorides, including those based on cyclopropane structures. The findings indicated promising results in terms of both antibacterial efficacy and enzyme inhibition potential .

Q & A

Basic Research Questions

Q. How can the purity of 1-(methoxymethyl)cyclopropane-1-sulfonyl chloride be reliably determined in synthetic workflows?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Monitor reaction progress using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 220 nm to resolve impurities .
  • NMR : Compare 1^1H and 13^13C NMR spectra with reference data (e.g., cyclopropane sulfonyl chloride derivatives in PubChem) to confirm structural integrity and identify residual solvents .
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N, S, and Cl to ensure no hydrolyzed byproducts (e.g., sulfonic acids) are present .

Q. What precautions are critical for handling this compound in aqueous environments?

  • Methodology :

  • Moisture Control : Perform reactions under inert atmosphere (N2_2/Ar) using anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. Monitor reaction flasks with molecular sieves .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods to avoid exposure to sulfonyl chloride vapors, which can hydrolyze to HCl and sulfonic acids .
  • Quenching : Neutralize waste with ice-cold sodium bicarbonate (5% w/v) to deactivate residual chloride species .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions with amines/thiols. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the sulfonyl chloride group .
  • Solvent Effects : Simulate solvent polarity (e.g., DCM vs. DMF) using COSMO-RS to predict reaction rates and selectivity .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., kobsk_{obs} from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported stability data for cyclopropane sulfonyl chlorides under thermal stress?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled heating rates (5°C/min) to identify degradation thresholds .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC to quantify degradation products (e.g., sulfonic acids) .
  • Kinetic Isotope Effects : Use deuterated analogs to probe whether decomposition involves proton transfer steps (e.g., cyclopropane ring opening) .

Q. How does the methoxymethyl substituent influence the regioselectivity of sulfonamide formation?

  • Methodology :

  • Competitive Reactions : React the compound with equimolar mixtures of primary/secondary amines (e.g., aniline vs. piperidine) and quantify products via LC-MS to determine steric/electronic effects .
  • X-ray Crystallography : Resolve crystal structures of key intermediates to identify steric hindrance from the methoxymethyl group .
  • Hammett Analysis : Correlate reaction rates with amine σp_p values to assess electronic contributions .

Experimental Design & Data Analysis

Q. What is the optimal protocol for synthesizing this compound from its precursor?

  • Methodology :

  • Sulfonation : React 1-(methoxymethyl)cyclopropane with chlorosulfonic acid (1.2 eq) in DCM at −10°C for 2 hr. Quench excess reagent with ice-water .
  • Purification : Isolate via flash chromatography (hexane:EtOAc 8:2) followed by recrystallization from cold ether .
  • Yield Optimization : Use DoE (Design of Experiments) to vary temperature (−20°C to 0°C) and stoichiometry (1.0–1.5 eq ClSO3_3H) .

Q. How can conflicting NMR data for cyclopropane sulfonyl chlorides be reconciled across studies?

  • Methodology :

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., ring puckering) that obscure signal splitting .
  • COSY/NOESY : Identify through-space interactions between the methoxymethyl group and cyclopropane protons to confirm spatial orientation .
  • Referencing : Calibrate chemical shifts against internal standards (e.g., TMS) and cross-validate with computational NMR predictions (e.g., ACD/Labs) .

Safety & Environmental Considerations

Q. What are the environmental hazards of this compound, and how can lab waste be managed?

  • Methodology :

  • Ecotoxicity Assays : Test acute toxicity using Daphnia magna (OECD 202) to establish LC50_{50} values for wastewater discharge compliance .
  • Waste Treatment : Degrade residual compound via Fenton oxidation (H2_2O2_2/Fe2+^{2+}) at pH 3 to mineralize sulfonyl chlorides into sulfate and CO2_2 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride
Reactant of Route 2
1-(Methoxymethyl)cyclopropane-1-sulfonyl chloride

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